N,N'-1,4-dioxane-2,3-diyldibenzamide

Description

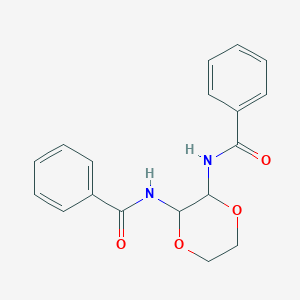

N,N'-1,4-Dioxane-2,3-diyldibenzamide is a synthetic organic compound featuring a central 1,4-dioxane ring substituted at the 2- and 3-positions with benzamide groups. The compound’s structure combines the rigidity of the dioxane ring with the hydrogen-bonding and coordination capabilities of amide functionalities.

Properties

IUPAC Name |

N-(3-benzamido-1,4-dioxan-2-yl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4/c21-15(13-7-3-1-4-8-13)19-17-18(24-12-11-23-17)20-16(22)14-9-5-2-6-10-14/h1-10,17-18H,11-12H2,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAQLZYIAVROLJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(C(O1)NC(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Properties of N,N'-1,4-Dioxane-2,3-diyldibenzamide and Analogs

*Estimated based on benzamide and dioxane stoichiometry.

Key Observations:

Unlike the charged pyridinium groups in ’s derivatives, the benzamide groups are neutral but polar, which may reduce solubility in aqueous media while improving organic-phase compatibility .

Conformational Rigidity :

- The 1,4-dioxane ring imposes a rigid chair or boat conformation, as observed in pyridinium analogs (), limiting rotational freedom and favoring defined geometries in catalytic or polymeric systems .

Electronic Effects :

- Methoxy groups in ’s compound donate electron density, whereas the benzamide groups in the target compound withdraw electron density via resonance. This difference could influence redox behavior or binding affinities in biological systems .

Q & A

Q. What are the key steps in synthesizing N,N'-1,4-dioxane-2,3-diyldibenzamide?

The synthesis typically involves multi-step reactions, including:

- Amide bond formation : Reacting benzoyl chloride derivatives with a 1,4-dioxane-2,3-diamine backbone under basic conditions (e.g., triethylamine or sodium hydroxide).

- Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) or recrystallization from ethanol to isolate the product .

- Characterization : Confirmation via /-NMR, FT-IR, and high-resolution mass spectrometry (HRMS) .

Q. What purification methods are effective for this compound?

- Chromatography : Reverse-phase HPLC or flash chromatography using gradients of polar solvents (e.g., methanol/water) to resolve impurities .

- Recrystallization : Ethanol or acetonitrile are preferred due to the compound’s moderate solubility in these solvents .

Q. How is the molecular structure confirmed post-synthesis?

- Spectroscopic techniques : -NMR (to confirm benzamide proton environments) and -NMR (to verify carbonyl carbons at ~167–170 ppm) .

- X-ray crystallography : Resolves stereochemistry and confirms the dioxane ring conformation (e.g., chair vs. boat) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

- Multi-technique validation : Cross-validate NMR data with FT-IR (amide I/II bands at ~1650 cm) and HRMS for molecular ion consistency .

- Dynamic NMR studies : Investigate rotational barriers of benzamide groups if unexpected splitting occurs in spectra .

- Crystallographic analysis : Resolve ambiguities in stereochemistry or regioselectivity using single-crystal X-ray diffraction .

Q. What strategies optimize reaction yields in complex synthetic pathways?

- Catalytic systems : Use palladium catalysts for Suzuki-Miyaura couplings (if aryl halides are intermediates) or phase-transfer catalysts for aqueous-organic biphasic reactions .

- In situ monitoring : Employ TLC or inline IR spectroscopy to track reaction progress and minimize side products .

- Solvent optimization : Test aprotic solvents (DMF, DCM) to stabilize intermediates and reduce hydrolysis .

Q. How can stability under varying pH and temperature conditions be assessed?

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (>200°C suggests thermal stability) .

- pH stability studies : Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC. The dioxane ring may hydrolyze under strongly acidic/basic conditions .

Q. What computational methods predict reactivity or biological interactions?

- Density Functional Theory (DFT) : Model electron density maps to predict nucleophilic/electrophilic sites on the dioxane ring .

- Molecular docking : Screen against protein targets (e.g., kinases) to hypothesize binding modes, leveraging the benzamide groups as hydrogen-bond donors .

Methodological Considerations

Q. How to handle solubility challenges in biological assays?

- Solubilization agents : Use DMSO (≤5% v/v) or cyclodextrin-based carriers to enhance aqueous solubility without cytotoxicity .

- Buffer optimization : Phosphate-buffered saline (PBS) with 0.1% Tween-20 can improve dispersion for in vitro studies .

Q. What are effective approaches to design derivatives for enhanced bioactivity?

- Structure-activity relationship (SAR) : Modify substituents on the benzamide rings (e.g., electron-withdrawing groups for increased metabolic stability) .

- Boron-containing analogs : Introduce dioxaborolane moieties to improve target binding (e.g., protease inhibition) .

Q. How to address discrepancies in biological assay reproducibility?

- Standardized protocols : Pre-treat cells with cytochrome P450 inhibitors to minimize metabolic variability .

- Positive controls : Include reference compounds (e.g., cisplatin for cytotoxicity assays) to validate experimental conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.